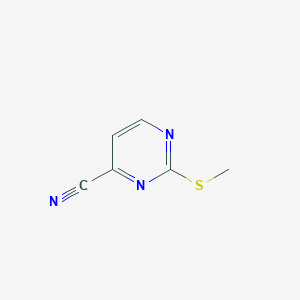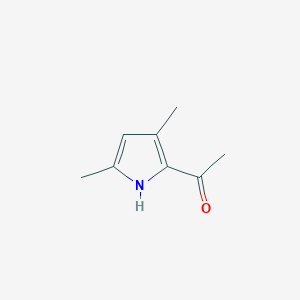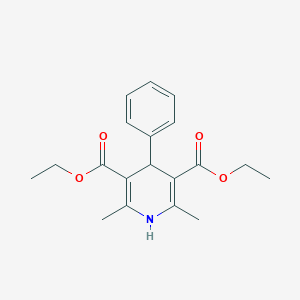
Homofenazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homofenazine dihydrochloride is a neuroleptic drug that belongs to the phenothiazine class of compounds. It is used as an antipsychotic medication to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and other psychotic conditions. Homofenazine dihydrochloride has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Homofenazine dihydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine receptors in the brain. Homofenazine dihydrochloride has a high affinity for D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, Homofenazine dihydrochloride reduces the activity of dopamine in the brain, which can alleviate the symptoms of psychosis.
Efectos Bioquímicos Y Fisiológicos
Homofenazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, Homofenazine dihydrochloride has been shown to reduce the activity of acetylcholine in the brain, which can lead to side effects such as dry mouth, blurred vision, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homofenazine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, Homofenazine dihydrochloride is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. However, Homofenazine dihydrochloride also has some limitations. It has been shown to have a number of side effects, which can make it difficult to use in certain experiments. Additionally, Homofenazine dihydrochloride may not be suitable for use in certain animal models, as it can have different effects depending on the species.
Direcciones Futuras
There are several future directions for research on Homofenazine dihydrochloride. One potential area of investigation is the role of Homofenazine dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of Homofenazine dihydrochloride and its effects on neurotransmitter release and synaptic plasticity. Finally, future studies could investigate the potential use of Homofenazine dihydrochloride in combination with other drugs to enhance its therapeutic effects and reduce side effects.
Métodos De Síntesis
Homofenazine dihydrochloride is synthesized by the condensation of 2-(3-methylphenothiazin-10-yl) ethylamine with 3-chloro-1-propanol in the presence of hydrochloric acid. The reaction yields the dihydrochloride salt of Homofenazine as a white crystalline powder.
Aplicaciones Científicas De Investigación
Homofenazine dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potential applications in the study of dopamine receptor function, neurotransmitter release, and synaptic plasticity. Additionally, Homofenazine dihydrochloride has been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1256-01-5 |
|---|---|
Nombre del producto |
Homofenazine dihydrochloride |
Fórmula molecular |
C23H30Cl2F3N3OS |
Peso molecular |
524.4700096 |
Nombre IUPAC |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
Clave InChI |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)











